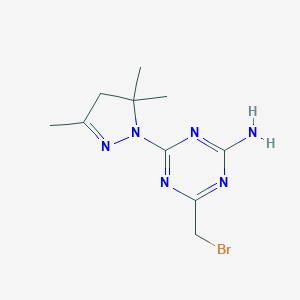
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole, commonly known as BBBO, is a synthetic compound used in scientific research as a fluorescent probe for detecting protein-protein interactions. BBBO has a unique structure that allows it to bind to proteins and fluoresce when excited by certain wavelengths of light. This property makes it a valuable tool for studying protein interactions in living cells and organisms.
Mechanism of Action
BBBO binds to proteins through its unique structure, which allows it to interact with specific amino acid residues in the protein. When excited by certain wavelengths of light, BBBO fluoresces, allowing researchers to visualize the protein-protein interactions in real-time.
Biochemical and Physiological Effects:
BBBO has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBBO is its ability to detect protein-protein interactions in living cells and organisms. This allows researchers to study these interactions in their natural context, rather than in isolated systems. BBBO is also a relatively inexpensive and easy-to-use probe, making it accessible to a wide range of researchers.
One limitation of BBBO is its sensitivity to pH and temperature. Changes in these parameters can affect the fluorescence of BBBO, making it difficult to interpret the results of experiments. Additionally, BBBO is not suitable for studying protein interactions in certain types of cells, such as those with high levels of autofluorescence.
Future Directions
There are several potential future directions for research involving BBBO. One area of interest is the development of new fluorescent probes based on the structure of BBBO. These probes could have improved properties, such as increased sensitivity and specificity, making them even more useful for studying protein-protein interactions.
Another area of interest is the application of BBBO in drug discovery. By studying the interactions of proteins with potential drug molecules, researchers could identify new drug targets and develop more effective treatments for a variety of diseases.
Overall, BBBO is a valuable tool for studying protein-protein interactions in living cells and organisms. Its unique structure and fluorescence properties make it a versatile probe that has a wide range of applications in scientific research.
Synthesis Methods
BBBO is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorophenylsulfonylamino)phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and o-phenylenediamine to form BBBO.
Scientific Research Applications
BBBO is widely used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been used to study a variety of protein interactions, including those involved in signal transduction, enzyme regulation, and protein folding. BBBO has also been used to study the interactions of proteins with other molecules, such as DNA and RNA.
Properties
Molecular Formula |
C26H16Cl2N4O6S2 |
|---|---|
Molecular Weight |
615.5 g/mol |
IUPAC Name |
4-chloro-N-[6-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H16Cl2N4O6S2/c27-17-3-7-19(8-4-17)39(33,34)31-25-29-21-11-1-15(13-23(21)37-25)16-2-12-22-24(14-16)38-26(30-22)32-40(35,36)20-9-5-18(28)6-10-20/h1-14H,(H,29,31)(H,30,32) |
InChI Key |
ZAQRFDWVPWSIIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)


![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
